molecular formula C7H7N3 B180973 1H-Benzimidazol-4-amine CAS No. 4331-29-7

1H-Benzimidazol-4-amine

Cat. No. B180973
CAS RN: 4331-29-7
M. Wt: 133.15 g/mol
InChI Key: NZJKEQFPRPAEPO-UHFFFAOYSA-N
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Description

1H-Benzimidazol-4-amine is a heterocyclic, aromatic compound that shares a fundamental structural characteristic of a six-membered benzene fused to a five-membered imidazole moiety . It has a molecular weight of 133.15 .


Synthesis Analysis

The synthesis of 1H-Benzimidazol-4-amine often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other methods include the reaction of phthalamide (benzimidamide) with ammonia . A wide range of synthetic methods have been developed for the benzimidazole derivatives .


Molecular Structure Analysis

The molecular structure of 1H-Benzimidazol-4-amine consists of a benzene ring fused with an imidazole ring . The benzimidazole core is planar . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1H-Benzimidazol-4-amine can be prepared by the reaction of phthalamide (benzimidamide) with ammonia . It can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

1H-Benzimidazol-4-amine has a molecular weight of 133.15 . It is commercially available and is usually synthesized through condensation of o-phenylenediamine with formic acid .

Scientific Research Applications

Coordination Chemistry and Properties

  • Benzimidazole derivatives, specifically 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and related compounds, are noted for their versatility in chemistry, showing significant spectroscopic, magnetic, and biological activities. Their complexation properties offer potential for electrochemical applications and the development of novel analogs with unexplored functionalities (Boča, Jameson, & Linert, 2011).

Antifungal and Antimicrobial Applications

  • Benzimidazole fungicides exhibit specific inhibitory effects on microtubule assembly, acting by binding to the tubulin molecule. This mechanism underpins their application in agriculture and veterinary medicine, providing essential insights into fungal cell biology and the development of antifungal agents (Davidse, 1986).

Anticancer Potential

  • Benzimidazole derivatives have been investigated for their anticancer properties, with various mechanisms of action identified, including DNA intercalation and tubulin inhibition. These compounds' structural similarities to naturally occurring purines contribute to their broad biological activities, presenting a promising avenue for novel anticancer agent development (Akhtar et al., 2019).

Pharmacological Significance

  • The structural and pharmacological diversity of benzimidazole derivatives, attributed to their resemblance to active biomolecules, has been extensively reviewed. These compounds exhibit a wide range of bioactivities, including antibacterial and anticancer effects, highlighting the importance of continuous exploration in this domain (Brishty et al., 2021).

Synthetic Pathways and Structural Analysis

  • Reviews of benzimidazole derivatives focusing on their synthesis, structure-activity relationships, and biological activities reveal the ongoing efforts to develop potent derivatives for various therapeutic applications. This research underscores the significance of benzimidazole scaffolds in drug discovery and the need for innovative synthetic strategies to overcome existing challenges (Salahuddin et al., 2022).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use appropriate protective equipment before use to avoid direct contact with skin and eyes .

properties

IUPAC Name

1H-benzimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJKEQFPRPAEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195821
Record name Benzimidazole, 4-amino-
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazol-4-amine

CAS RN

4331-29-7
Record name 1H-Benzimidazol-7-amine
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Record name 7-Aminobenzimidazole
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Record name 1H-Benzimidazol-4-amine
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Record name Benzimidazole, 4-amino-
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Record name 1H-1,3-benzodiazol-4-amine
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Record name 7-AMINOBENZIMIDAZOLE
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Synthesis routes and methods

Procedure details

4-Nitro-1H-benzimidazole was hydrogenated (48 psi) with 1 g 10% Pd/C in HOAc (100 mL) for 3 h. The crude mixture was filtered through a pad of Celite, washing with MeOH, and concentrated. The residue was taken up in 2 M aq HCl and applied to a Phenomenex Strata-X—C ion exchange column (5 g). The column was washed with H2O and MeOH. The washings contained additional material and were applied to another Strata X—C ion exchange column (5 g). The columns were washed with H2O and MeOH. Each of the columns containing product were washed separately with 10% concentrated NH4OH in MeOH and the product collected in fractions. The collected fractions were concentrated to give 1H-Benzimidazol-4-amine as a deep red solid. 1H NMR (500 MHz, d6-DMSO) δ 12.10 (bs, 1 H), 7.98 (s, 1 H), 6.87 (t, J=7.81 Hz, 1 H), 6.72 (d, J=7.82 Hz, 1 H), 6.34 (d, J=7.57 Hz, 1 H), 5.16 (bs, 2 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Three

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